molecular formula C16H19NO2S2 B4568343 4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide

Cat. No.: B4568343
M. Wt: 321.5 g/mol
InChI Key: XMINUBLAQFQPFW-UHFFFAOYSA-N
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Description

4-(methylsulfanyl)-N-(3-phenylpropyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.5 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(methylthio)-N-(3-phenylpropyl)benzenesulfonamide is 321.08572120 g/mol and the complexity rating of the compound is 378. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Catalysis

4-(Methylthio)-N-(3-phenylpropyl)benzenesulfonamide is utilized in chemical synthesis processes, where its derivatives serve as intermediates for various chemical reactions. For instance, N-(2‘-Phenylphenyl)benzenesulfonamides react with acrylate esters in the presence of a catalyst system, leading to the production of dihydro-phenanthridine derivatives. Such reactions are pivotal in the synthesis of complex organic molecules, showcasing the compound's role in facilitating bond formations through oxidative cross-coupling reactions (Miura et al., 1998).

Luminescence and Antibacterial Properties

The compound's derivatives have been explored for their luminescent properties and potential antibacterial applications. Modified derivatives of 4-(methylthio)-N-(3-phenylpropyl)benzenesulfonamide have been synthesized and employed to construct new metal complexes, which exhibit significant luminescence. These properties are systematically investigated, indicating the compound's versatility in developing materials with potential applications in sensing, imaging, and antibacterial treatments (Feng et al., 2021).

Anticancer and Antimicrobial Activities

Research into the compound's derivatives has demonstrated potential anticancer and antimicrobial activities. Novel derivatives have been synthesized with varying substituents, showing significant in vitro antitumor activity against a range of human tumor cell lines. Such studies highlight the compound's potential in the development of new anticancer agents, contributing to the ongoing search for effective treatments against various cancers (Sławiński et al., 2012). Additionally, derivatives have shown antimicrobial properties, suggesting their use in combating bacterial infections and exploring their mechanism of action to develop new antibiotics (Iqbal et al., 2006).

Carbonic Anhydrase Inhibition

The compound's derivatives have been identified as potent inhibitors of carbonic anhydrase, an enzyme critical in various physiological processes. This inhibition capability indicates potential therapeutic applications, particularly in treating conditions like glaucoma, where managing intraocular pressure is crucial. Such research underscores the compound's relevance in medicinal chemistry, offering pathways to new treatments (Casini et al., 2002).

Properties

IUPAC Name

4-methylsulfanyl-N-(3-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S2/c1-20-15-9-11-16(12-10-15)21(18,19)17-13-5-8-14-6-3-2-4-7-14/h2-4,6-7,9-12,17H,5,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMINUBLAQFQPFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)S(=O)(=O)NCCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.